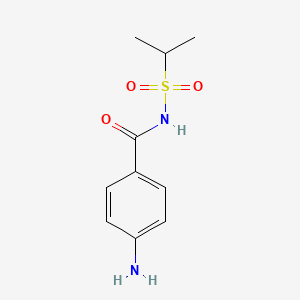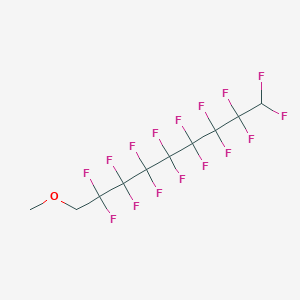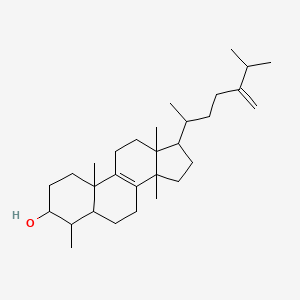![molecular formula C12H6BrF11O B12082592 Benzene, 1-bromo-3-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]- CAS No. 1980062-65-4](/img/structure/B12082592.png)
Benzene, 1-bromo-3-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-bromo-3-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]-: is a complex organic compound characterized by the presence of a benzene ring substituted with a bromine atom and a long perfluorinated alkyl chain. This compound is of interest due to its unique chemical properties, which are influenced by the presence of both bromine and fluorine atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-bromo-3-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]- typically involves the following steps:
Bromination of Benzene: The initial step involves the bromination of benzene to form bromobenzene. This is achieved through an electrophilic aromatic substitution reaction using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr₃).
Formation of the Perfluorinated Alkyl Chain: The perfluorinated alkyl chain can be synthesized through various methods, including telomerization or oligomerization of tetrafluoroethylene.
Coupling Reaction: The final step involves the coupling of bromobenzene with the perfluorinated alkyl chain. This can be achieved through a nucleophilic substitution reaction, where the bromine atom is replaced by the perfluorinated alkyl chain in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography may be employed.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: Benzene, 1-bromo-3-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]- can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Major Products
Substitution Products: Various substituted benzene derivatives depending on the nucleophile used.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Hydrocarbons.
Aplicaciones Científicas De Investigación
Benzene, 1-bromo-3-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mecanismo De Acción
The mechanism of action of Benzene, 1-bromo-3-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]- involves its interaction with various molecular targets. The presence of the bromine atom allows for electrophilic interactions, while the perfluorinated alkyl chain can engage in hydrophobic interactions with other molecules. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1-bromo-2,3,4,5-tetrafluoro-: Similar in structure but with fewer fluorine atoms.
Benzene, 1-bromo-3-chloro-: Contains a chlorine atom instead of the perfluorinated alkyl chain.
3-Bromoiodobenzene: Contains both bromine and iodine atoms.
Uniqueness
Benzene, 1-bromo-3-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]- is unique due to the presence of a long perfluorinated alkyl chain, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high chemical stability and resistance to degradation.
Propiedades
Número CAS |
1980062-65-4 |
|---|---|
Fórmula molecular |
C12H6BrF11O |
Peso molecular |
455.06 g/mol |
Nombre IUPAC |
1-bromo-3-(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexoxy)benzene |
InChI |
InChI=1S/C12H6BrF11O/c13-6-2-1-3-7(4-6)25-5-8(14,15)9(16,17)10(18,19)11(20,21)12(22,23)24/h1-4H,5H2 |
Clave InChI |
ABFXUPJUKYQFQL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[6-[5-acetamido-2-(hydroxymethyl)-6-methoxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl] hydrogen sulfate](/img/structure/B12082536.png)


![1-[1-(Cyclopropylmethyl)piperidin-4-yl]ethan-1-amine](/img/structure/B12082556.png)


![4-Chloro-5-(cyclopropylmethyl)-5h-pyrrolo[3,2-d]pyrimidine](/img/structure/B12082578.png)

![tert-Butyl 3-amino-2-ethyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12082602.png)



